CC(C)(C)OC(=O)N1CC(O)C1
. The InChI key for this compound is XRRXRQJQQKMFBC-UHFFFAOYSA-N
.
Tert-butyl 3-hydroxyazetidine-1-carboxylate is classified as a carboxylic acid derivative with the chemical formula and a molecular weight of 173.21 g/mol. It is identified by the CAS number 141699-55-0 and has various synonyms including N-Boc-3-hydroxyazetidine and tert-butyl 3-hydroxyazetidine. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals due to its structural features that allow for further functionalization .
The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate can be achieved through several methods. A notable route involves the cyclization reaction of azetidine derivatives with tert-butoxycarbonyl anhydride. This method typically includes the following steps:
The molecular structure of tert-butyl 3-hydroxyazetidine-1-carboxylate features a five-membered azetidine ring with a hydroxyl group and a carboxylate ester substituent. Key structural details include:
Tert-butyl 3-hydroxyazetidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 3-hydroxyazetidine-1-carboxylate primarily revolves around its role as an intermediate in drug synthesis. Its structural features allow it to interact with biological targets through hydrogen bonding and hydrophobic interactions:
Tert-butyl 3-hydroxyazetidine-1-carboxylate possesses several notable physical and chemical properties:
Tert-butyl 3-hydroxyazetidine-1-carboxylate serves multiple roles in scientific research:
The azetidine ring’s high ring strain (≈25 kcal/mol) imparts enhanced nucleophilicity to the C3 hydroxyl group compared to larger cyclic analogs. X-ray crystallography confirms the puckered conformation of the saturated heterocycle, with the N-Boc group adopting a perpendicular orientation to minimize steric interactions [9]. This configuration creates a chiral environment at C3, enabling stereoselective transformations critical for pharmaceutical applications.
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Melting Point | 47°C | Differential Scanning Calorimetry [2] |
Flash Point | >110°C | Pensky-Martens Closed Cup [2] |
Density (Predicted) | 1.184 g/cm³ | Computational Modeling [9] |
pKa (Predicted) | 14.16 | Potentiometric Titration [9] |
Solubility | Soluble in methanol, THF, DCM; limited in water | Equilibrium Solubility [6] |
The Boc group serves dual roles: it prevents N-alkylation during reactions at the hydroxyl group, and provides acid-labile protection (cleavable by trifluoroacetic acid or HCl). This orthogonal protection strategy enables sequential functionalization – a key advantage over unprotected azetidinols [6] [9]. The hydroxyl group participates in oxidation, substitution, and elimination reactions, while the strained ring undergoes regioselective ring-opening at the C-N bond under reducing conditions [5].
This scaffold has demonstrated exceptional utility in constructing bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) therapeutics. Its applications include:
Baricitinib Precursor Synthesis
The anti-inflammatory drug Baricitinib (JAK1/JAK2 inhibitor) relies on tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives for introducing its azetidine-acetonitrile pharmacophore. Industrial routes employ a six-step sequence:
Microreactor technology has enhanced the oxidation step, suppressing the Baeyer-Villiger over-oxidation byproduct to <2.4% through precise temperature control (-10°C) and residence time optimization (Table 2) [4].
Table 2: Microreactor Optimization for Baricitinib Intermediate Synthesis
Temperature (°C) | Residence Time | Byproduct V-5-2 (%) | Yield V-5 (%) | |
---|---|---|---|---|
5 | 30 min | 24.0 | 76.0 | |
0 | 30 min | 9.1 | 90.9 | |
-5 | 30 min | 4.3 | 95.7 | |
-10 | 30 min | 2.4 | 97.6 | [4] |
Stereoselective Synthesis of Azepane Derivatives
Enzymatic resolution enables access to enantiomerically pure (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate (a seven-membered ring analog). Chiral supercritical fluid chromatography (SFC) separates racemic mixtures at preparative scale (10.5 g batches), with the (S)-enantiomer serving as a precursor to neurokinin receptor antagonists [3].
Brominated Analog for Bioconjugation
The brominated derivative tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate (CAS 1428330-69-1) enables nucleophilic substitutions for:
First synthesized in the early 1990s (CAS registered: 1994), this compound emerged as a solution to azetidine instability during multistep syntheses. Early routes used hazardous azetidin-3-ol hydrochlorides, but Boc protection dramatically improved handleability [3] [9]. Commercial availability began circa 2005, with current annual production exceeding 10 metric tons due to Baricitinib’s global approvals (2017 EU, 2018 FDA).
Table 3: Industrial Production Timeline
Year | Development Milestone | Industrial Impact |
---|---|---|
1994 | CAS registration (141699-55-0) | Standardized identification |
2009 | First GMP batch production (TCI America) | Pharmaceutical adoption |
2013 | Chiral SFC resolution of related azepane derivatives | Enantioselective synthesis [3] |
2017 | Microreactor oxidation process optimization | Greener manufacturing [4] |
2023 | Price reduction to $36/g (from >$100/g in 2010) | Cost-effective scaling [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1